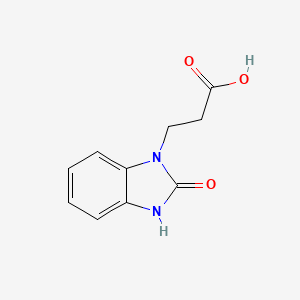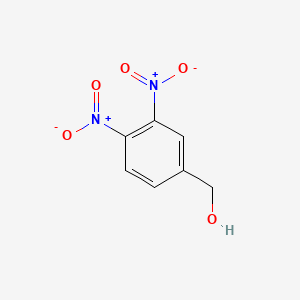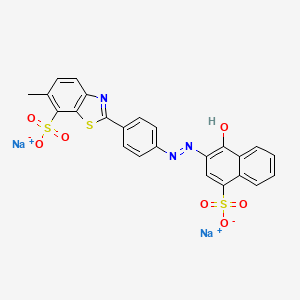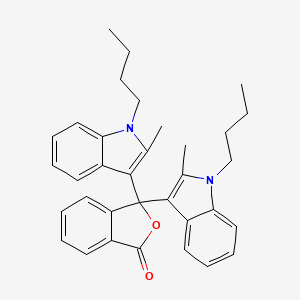![molecular formula C8H8N2O4 B1346026 2-[(2-Nitrophenyl)amino]acetic acid CAS No. 5427-99-6](/img/structure/B1346026.png)
2-[(2-Nitrophenyl)amino]acetic acid
Vue d'ensemble
Description
“2-[(2-Nitrophenyl)amino]acetic acid” is a chemical compound with the IUPAC name (2-nitroanilino)acetic acid . It has a molecular weight of 196.16 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-[(2-Nitrophenyl)amino]acetic acid” is 1S/C8H8N2O4/c11-8(12)5-9-6-3-1-2-4-7(6)10(13)14/h1-4,9H,5H2,(H,11,12) . This indicates that the compound contains 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Applications De Recherche Scientifique
Electrochemical Sensing Platform
- Application: Used in the development of an electrochemical sensing platform for detecting nitro aromatic toxins, including 2-amino-4-nitrophenol and 2-methyl-3-nitrophenyl acetic acid.
- Mechanism: Utilizes gold-copper alloy nanoparticles for enhanced sensitivity and specificity in toxin detection.
- Details: Computational studies correlate experimental findings with theoretical outcomes, demonstrating the efficacy of this sensing method.
- Source: (Shah et al., 2017).
Schiff Base Ligand Synthesis
- Application: Involved in synthesizing Schiff base ligands for metal ions, contributing to studies in coordination chemistry and metallopharmaceuticals.
- Mechanism: Reacted with metal ions to produce compounds with antioxidant and xanthine oxidase inhibitory activities.
- Details: The zinc complex of this compound exhibits significant enzymatic inhibitory activity.
- Source: (Ikram et al., 2015).
Hydroxyl Protecting Group in Organic Synthesis
- Application: Acts as a protecting group for hydroxyl functions in organic synthesis.
- Mechanism: Its acetates are stable under common carbohydrate transformations and can be selectively removed without affecting other protecting groups.
- Details: Offers a new approach to protection in synthetic organic chemistry, particularly in carbohydrate chemistry.
- Source: (Daragics & Fügedi, 2010).
Intramolecular Hydrogen-Bond Studies
- Application: Used in studying intramolecular hydrogen bonding in organic compounds.
- Mechanism: Analyzed via NMR and X-ray crystallography to understand hydrogen bonding dynamics.
- Details: Provides insights into the electronic behavior of hydrogen bonds in organic molecules.
- Source: (Romero & Margarita, 2008).
Nitrophenyl Acetate Reactions
- Application: Investigated in reactions involving nitrophenyl acetates, relevant to organic synthesis and bioconjugation chemistry.
- Mechanism: Studied in various solvent systems to understand medium effects on reaction kinetics.
- Details: Provides crucial information for optimizing reaction conditions in synthetic chemistry.
- Source: (Deady et al., 1983).
Herbicidal Activity
- Application: Investigated for its role in synthesizing compounds with selective herbicidal activity.
- Mechanism: Synthesis of derivatives for effective control of broadleaf weeds in agricultural settings.
- Details: Demonstrates potential for developing new, more efficient herbicides.
- Source: (Hayashi, 1990).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, and using personal protective equipment .
Relevant Papers There are several peer-reviewed papers and technical documents related to “2-[(2-Nitrophenyl)amino]acetic acid” available at Sigma-Aldrich . These documents could provide further information on the compound’s properties, uses, and potential applications.
Propriétés
IUPAC Name |
2-(2-nitroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-8(12)5-9-6-3-1-2-4-7(6)10(13)14/h1-4,9H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBCEZSPCHBRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202630 | |
| Record name | Glycine, N-(o-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Nitrophenyl)amino]acetic acid | |
CAS RN |
5427-99-6 | |
| Record name | N-(2-Nitrophenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(o-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC12787 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-(o-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















